2-Bromo-3-fluorobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzonitriles, which are closely related to benzoic acids, can be achieved through methods such as the bromodeboronation of aryl boronic acids. For instance, 2-bromo-3-fluorobenzonitrile was synthesized from 2-cyano-6-fluorophenylboronic acid using NaOMe-catalyzed bromodeboronation, demonstrating the generality of this transformation for aryl boronic acids . Additionally, the synthesis of 3-bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile through bromination, hydrolysis, diazotization, and deamination provides a potential route that could be adapted for the synthesis of 2-bromo-3-fluorobenzoic acid .
Molecular Structure Analysis
The molecular structure and conformation of halogenated benzoic acids can be studied using experimental techniques such as FT-IR, FT-Raman, and UV spectroscopy, as well as theoretical methods like density functional theory (DFT). For example, the study of 2-amino-5-bromobenzoic acid using these methods revealed four conformers with the most stable being the C1 form . These techniques could be applied to 2-bromo-3-fluorobenzoic acid to determine its most stable conformer and to analyze its vibrational and electronic transitions.
Chemical Reactions Analysis
The reactivity of halogenated benzoic acids can be inferred from studies on similar compounds. Pseudomonas putida strain CLB 250 was shown to utilize 2-bromo-, 2-chloro-, and 2-fluorobenzoate as sole carbon and energy sources, suggesting that 2-bromo-3-fluorobenzoic acid could potentially be degraded by similar bacterial strains . This biodegradation pathway involves a dioxygenase that liberates the halide ion in the first catabolic step, followed by decarboxylation and rearomatization to produce catechol.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-3-fluorobenzoic acid can be deduced from the properties of related compounds. For instance, the thermodynamic properties of 2-amino-5-bromobenzoic acid were calculated, showing correlations between standard heat capacity, standard entropy, standard enthalpy changes, and temperature . These properties are important for understanding the stability and reactivity of the compound under different conditions. Additionally, the use of halogenated benzoic acids in the synthesis of fluorogenic derivatization reagents for the analysis of amino acids and catecholamines indicates their potential utility in analytical chemistry .
Scientific Research Applications
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Synthesis of Biaryl Intermediates
- Field : Organic Chemistry
- Application : 2-Bromo-3-fluorobenzoic acid may be used in the synthesis of biaryl intermediates .
- Method : This typically involves a palladium-mediated coupling with various aryl boronic acids .
- Results : The outcome of this process is the formation of biaryl intermediates, which are often key components in various organic compounds .
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Preparation of Specific Organic Compounds
- Field : Organic Synthesis
- Application : 2-Bromo-3-fluorobenzoic acid is used in the synthesis of specific organic compounds .
- Method : The exact methods and procedures can vary greatly depending on the specific compound being synthesized .
- Results : The results include the successful synthesis of the target compound, such as 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid and 2-bromo-4-fluorobenzamide .
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Preparation of Enzalutamide
- Field : Pharmaceutical Chemistry
- Application : 2-Bromo-3-fluorobenzoic acid is used in the preparation of Enzalutamide , a medication used to treat prostate cancer .
- Method : The process involves reacting 4-bromo-2-fluorobenzoic acid with a chlorinating agent in the presence of a solvent, followed by condensation with Methylamine .
- Results : The result is the formation of Enzalutamide, a medication that has been shown to competitively inhibit androgen binding to androgen receptors and inhibit androgen receptor nuclear translocation and interaction with DNA .
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Preparation of Alkynlphenoxyacetic Acid Receptor Agonists
- Field : Biochemistry
- Application : 3-Bromo-2-fluorobenzoic acid, a compound similar to 2-Bromo-3-fluorobenzoic acid, is used as a reagent to prepare Alkynlphenoxyacetic acid receptor agonists . These compounds can potentially be used for the treatment of allergic inflammatory diseases such as allergic rhinitis .
- Method : The exact methods and procedures can vary greatly depending on the specific compound being synthesized .
- Results : The results include the successful synthesis of the target compound, which can potentially be used for the treatment of allergic inflammatory diseases .
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Study of Acidity in Fluorobenzoic Acids
- Field : Physical Chemistry
- Application : 2-Bromo-3-fluorobenzoic acid, similar to 2-fluorobenzoic acid, can be used in studies investigating the acidity of fluorobenzoic acids .
- Method : These studies often involve comparing the pKa values of 2-fluorobenzoic acid and 4-fluorobenzoic acid .
- Results : It has been found that 2-fluorobenzoic acid is more acidic than 4-fluorobenzoic acid, despite its intramolecular hydrogen bonding .
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Preparation of Boro
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-3-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRCBMPPEPNNDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307157 | |
Record name | 2-Bromo-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-fluorobenzoic acid | |
CAS RN |
132715-69-6 | |
Record name | 2-Bromo-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-3-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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